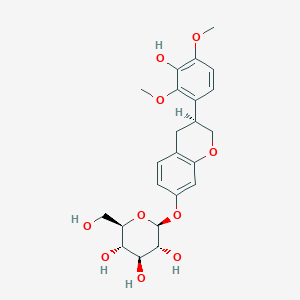
Astraisoflavanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astraisoflavanin, also known as 3,4-dihydroxy-2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-8-one, is a flavonoid compound that is found in various plants, including Astragalus membranaceus and Dalbergia odorifera. It has gained interest in the scientific community due to its potential medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of astraisoflavanin is not fully understood; however, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, modulation of oxidative stress, and regulation of cell signaling pathways.
Effets Biochimiques Et Physiologiques
Astraisoflavanin has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using astraisoflavanin in lab experiments is its potential medicinal properties, which make it a promising candidate for drug development. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on astraisoflavanin. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
Astraisoflavanin can be synthesized through various methods, including the use of chemical reactions and extraction from natural sources. One common method involves the use of chalcone as a starting material, which is then subjected to cyclization and methylation reactions to form astraisoflavanin.
Applications De Recherche Scientifique
Astraisoflavanin has been the subject of numerous scientific studies due to its potential medicinal properties. One study found that it exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study showed that it had antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
131749-60-5 |
|---|---|
Nom du produit |
Astraisoflavanin |
Formule moléculaire |
C23H28O10 |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[[(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-6-5-14(22(30-2)19(15)26)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)18(25)17(9-24)33-23/h3-6,8,12,17-18,20-21,23-28H,7,9-10H2,1-2H3/t12-,17-,18-,20+,21-,23-/m1/s1 |
Clé InChI |
ABIQOWLHYABFIJ-IMVNFGOTSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)OC)O |
SMILES |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
SMILES canonique |
COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)OC)O |
Autres numéros CAS |
131749-60-5 |
Synonymes |
astraisoflavanin mucronulatol -7-O-glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



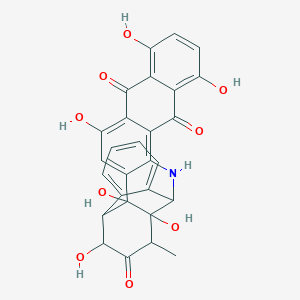
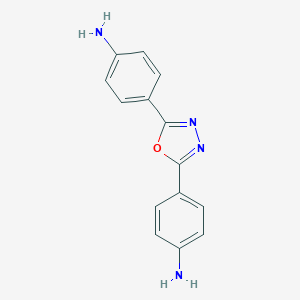
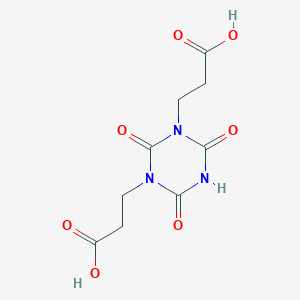
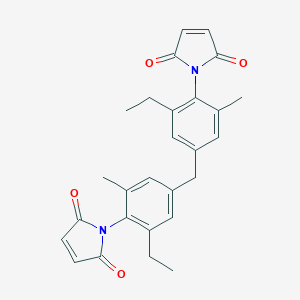
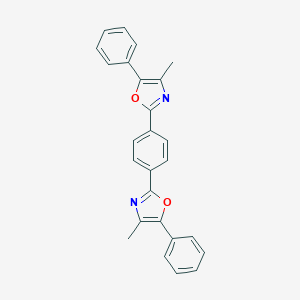
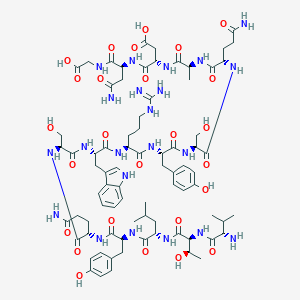
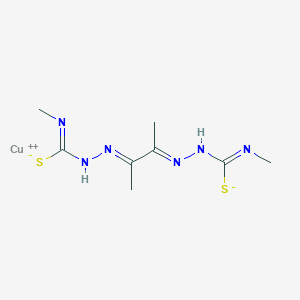
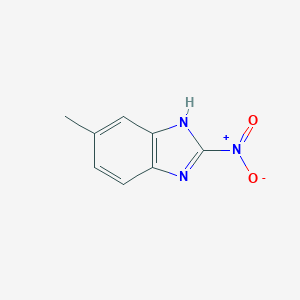
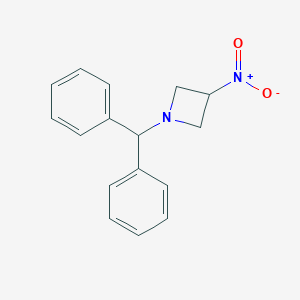
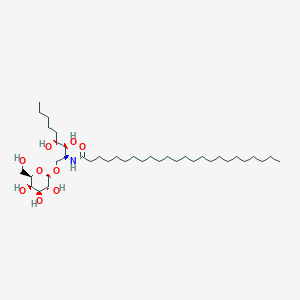
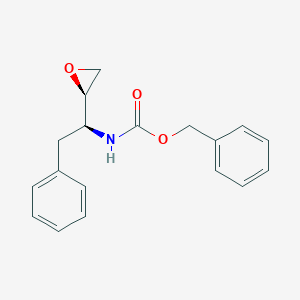
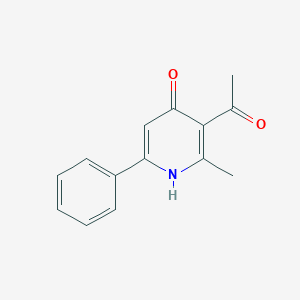
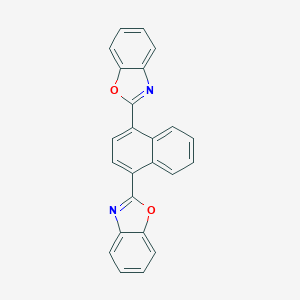
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)